Site-Specific Genetic Incorporation Efficiency: m-CF3-Phe vs. p-CF3-Phe and Unsubstituted Phe
A mutant pyrrolysyl-tRNA synthetase (N346A/C348A) enables ribosomal incorporation of meta-substituted phenylalanine derivatives with high fidelity into proteins in E. coli. m-Trifluoromethylphenylalanine (m-CF3-Phe) is incorporated at position 200 of superfolder GFP with >95% fidelity in DH10B cells using 1 mM amino acid, as confirmed by intact protein mass spectrometry [1]. In contrast, para-substituted trifluoromethylphenylalanine (p-CF3-Phe) shows significantly lower incorporation efficiency and fidelity with the same synthetase, and the unsubstituted phenylalanine (H-Phe) cannot provide the 19F NMR signal required for downstream structural studies [1]. The methyl ester protected form (CAS 131235-51-3) is the preferred precursor for preparing the free amino acid and its N-protected derivatives used in these genetic incorporation experiments.
| Evidence Dimension | Genetic Incorporation Fidelity |
|---|---|
| Target Compound Data | >95% fidelity for sfGFP-200-m-CF3-Phe variant in E. coli DH10B (1 mM m-CF3-Phe, terrific broth) [1] |
| Comparator Or Baseline | p-CF3-Phe: not efficiently incorporated by the same mutant synthetase; H-Phe: no 19F signal |
| Quantified Difference | Near-quantitative (>95%) site-specific incorporation for m-CF3-Phe; p-CF3-Phe and H-Phe fail to provide the same combination of high fidelity plus 19F detectability |
| Conditions | E. coli DH10B co-expressing MaPylRS/tRNACUA, 1 mM ncAA, terrific broth or defined media, sfGFP position 200 |
Why This Matters
For research groups developing 19F NMR probes or engineered therapeutic proteins, the m-CF3-Phe scaffold (derived from this methyl ester) is the only choice that combines efficient ribosomal translation with a sensitive 19F spectroscopic handle, directly enabling protein folding/unfolding studies that are impossible with para-CF3 or unsubstituted Phe.
- [1] Wang, Y. S., et al. (2013) 'Genetic incorporation of twelve meta-substituted phenylalanine derivatives using a single pyrrolysyl-tRNA synthetase mutant', ACS Chemical Biology, 8(2), pp. 405-415. doi: 10.1021/cb300512r. View Source
